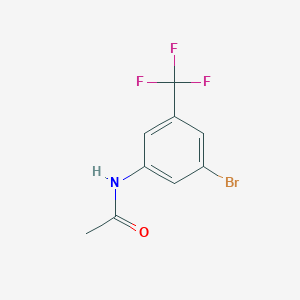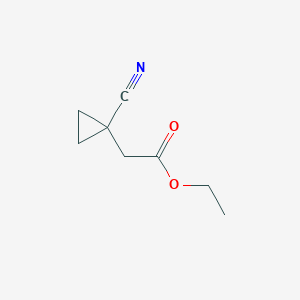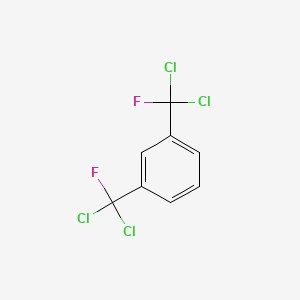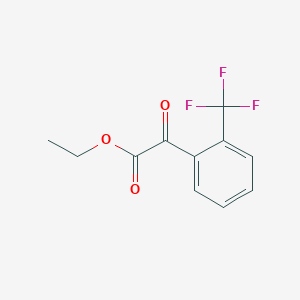![molecular formula C11H15NO3 B6328755 N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide CAS No. 1351951-84-2](/img/structure/B6328755.png)
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide, also known as DMDPF, is a small molecule that has a wide range of applications in scientific research. It is used as an organic solvent, a reactant in chemical synthesis, and an intermediate in the production of other compounds. DMDPF has been studied for its potential therapeutic applications, as well as its biological and physiological effects.
科学研究应用
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide has a wide range of applications in scientific research. It can be used as a reactant in chemical synthesis, an organic solvent, or an intermediate in the production of other compounds. Additionally, this compound has been studied for its potential therapeutic applications, as well as its biological and physiological effects.
作用机制
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide is believed to act as a partial agonist of the dopamine D2 receptor. It binds to the receptor and activates it, resulting in a decrease in the production of dopamine, which leads to an increase in the production of other neurotransmitters. Additionally, this compound is believed to act as an inhibitor of monoamine oxidase, which is an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety, improve cognitive performance, and reduce symptoms of depression. Additionally, it has been shown to reduce inflammation and improve the health of the cardiovascular system.
实验室实验的优点和局限性
The main advantage of using N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide in laboratory experiments is that it is a relatively safe and non-toxic compound. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not stable in aqueous solutions, and it is not compatible with some organic solvents.
未来方向
There are a number of potential future directions for N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide research. One potential direction is to investigate its potential therapeutic applications, such as its ability to reduce anxiety and improve cognitive performance. Additionally, further research could be conducted to explore its potential uses in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, research could be conducted to further explore its biochemical and physiological effects, as well as its safety and toxicity profile. Finally, research could be conducted to further explore its potential uses as an intermediate in the production of other compounds.
合成方法
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide is synthesized from 3,4-dimethoxyphenylacetic acid and ethyl formate. The reaction is catalyzed by an acid, such as hydrochloric acid, and is conducted at a temperature of 70-80°C. The reaction is complete when the mixture is cooled to room temperature and the product is isolated by filtration.
属性
IUPAC Name |
N-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)/i1D3,2D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZNVFUYFDVUIC-WFGJKAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCNC=O)OC([2H])([2H])[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)


